molecular formula C15H22ClN3O3 B2682815 tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1289387-03-6

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B2682815
CAS RN: 1289387-03-6
M. Wt: 327.81
InChI Key: SODGHRCAAAUGTM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the empirical formula C15H22ClN3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 311.81 . The SMILES string representation is O=C(OC©©C)N(CC1)CCC1C2=NC(Cl)=CC©=N2 . The InChI key is RTSHIEOGLAICKJ-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Structure and Properties

  • X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a closely related compound, reveal its structure and molecular packing, highlighting strong hydrogen bonds that contribute to its crystal structure (Didierjean et al., 2004).

Synthesis and Application in Anticancer Drugs

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related intermediate, is crucial in synthesizing small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its potential in developing treatments for conditions like cancer and depression (Zhang et al., 2018).

Enantiopure Derivatives for Drug Synthesis

  • The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a 4,6-dioxopiperidinecarboxylate precursor showcases its application in creating stereochemically complex compounds useful in pharmaceutical contexts (Marin et al., 2004).

Role in Synthesizing Key Drug Intermediates

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, an important intermediate of Vandetanib, demonstrates the compound's role in synthesizing intermediates for significant pharmaceutical drugs (Wang et al., 2015).

Interaction with Other Chemical Entities

  • Studies on compounds such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into molecular interactions, contributing to the development of new chemical entities with potential therapeutic applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

This compound has been classified as Eye Irritant 2 and Skin Irritant 2 . The safety information includes the following precautionary statements: P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-10-9-12(16)18-13(17-10)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODGHRCAAAUGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

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